molecular formula C11H15FO3 B8470434 1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

Cat. No. B8470434
M. Wt: 214.23 g/mol
InChI Key: BJJHWIASYZTMDZ-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A mixture of 4-fluoro-3-methylphenol (36.7 g), potassium hydroxide pellets (19.5 g) and bromoacetaldehyde dimethyl acetal (34.6 ml) in dimethyl sulphoxide (240 ml) was heated at 110° for 24 h. The mixture was cooled, diluted with water (350 ml) and extracted with hexane. Evaporation of the extracts gave the title compound as an oil (52.3 g).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[OH-].[K+].[CH3:12][O:13][CH:14]([O:17][CH3:18])[CH2:15]Br>CS(C)=O.O>[CH3:12][O:13][CH:14]([O:17][CH3:18])[CH2:15][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([CH3:9])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
34.6 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 110° for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the extracts

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=C(C=C1)F)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.